molecular formula C16H12N6S B2546903 3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868970-32-5

3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2546903
CAS No.: 868970-32-5
M. Wt: 320.37
InChI Key: HWHBWDQTUJRRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and anticancer drug discovery. It belongs to the class of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines, which are recognized as rigid, isomerization-resistant scaffolds designed to mimic the structure and activity of vinylogous Combretastatin A-4 (CA-4) analogues . This structural motif is a key pharmacophore for potent antitubulin agents. The compound's primary research value lies in its potential to inhibit tubulin polymerization, a well-validated mechanism for disrupting cell division . By binding to the colchicine site on tubulin, related compounds have been shown to effectively disrupt tubulin microtubule dynamics, arrest the cell cycle at the G2/M phase, and induce apoptosis in cancer cells . This makes it a valuable chemical tool for studying mitotic inhibition and for developing novel anticancer therapeutics. The rigid triazolopyridazine core prevents the geometric isomerization that often deactivates other tubulin-binding compounds, thereby offering improved stability for biological evaluations . Beyond oncology, the [1,2,4]triazolo[4,3-b]pyridazine scaffold is versatile and found in ligands for various biological targets, including GABA-A receptors and kinases, highlighting its broad utility in pharmaceutical research . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6S/c1-2-8-18-13(3-1)11-23-15-5-4-14-19-20-16(22(14)21-15)12-6-9-17-10-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHBWDQTUJRRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the [1,2,4]triazolo[4,3-b]pyridazine class, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article examines its biological activity, focusing on its anticancer properties and mechanisms of action.

Research indicates that compounds like This compound may act by inhibiting tubulin polymerization. This disruption of microtubule dynamics is crucial for cell division and is a common target for anticancer agents. The binding affinity to the colchicine site on tubulin suggests a mechanism similar to that of combretastatin A-4 (CA-4), a well-known antitubulin agent.

Biological Activity and Antiproliferative Effects

A study evaluating various analogues of [1,2,4]triazolo[4,3-b]pyridazines demonstrated that these compounds exhibit moderate to potent antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values for selected compounds:

CompoundCell LineIC50 (μM)
CA-4SGC-79010.009 - 0.012
4qA5490.008
4qHT-10800.012
3-Pyridin-4-yl...VariousTBD

Case Studies and Research Findings

  • Antiproliferative Activity : In a study published in the Journal of Medicinal Chemistry, a series of [1,2,4]triazolo[4,3-b]pyridazine derivatives were synthesized and evaluated for their antiproliferative properties against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines. The compound 4q , which contains a similar scaffold to our compound of interest, showed significant activity with IC50 values ranging from 0.008 to 0.014 μM against these cell lines .
  • Mechanistic Insights : Tubulin polymerization assays indicated that the tested compounds effectively inhibited tubulin polymerization. Immunostaining assays revealed that these compounds disrupted microtubule dynamics significantly, leading to cell cycle arrest at the G2/M phase in A549 cells .
  • Molecular Modeling Studies : Computational studies suggested that these compounds could bind effectively to the colchicine binding site on microtubules. This binding is critical for their mechanism of action and highlights their potential as therapeutic agents targeting microtubule dynamics .

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds similar to 3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine exhibit a range of biological activities:

  • Anticancer Activity :
    • Pyridazine derivatives have shown significant anticancer properties. For instance, studies have demonstrated that certain pyridazinones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antibacterial and antifungal activities. Research has indicated effectiveness against several pathogenic strains, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
  • Antihypertensive Potential :
    • Some pyridazinone derivatives have been studied for their ability to lower blood pressure. These compounds may act on vascular smooth muscle or influence the renin-angiotensin system .
  • Neurological Applications :
    • There is emerging interest in the neuroprotective effects of pyridazine derivatives. Some studies suggest potential benefits in models of neurodegenerative diseases .

Agricultural Applications

Beyond pharmacology, this compound may find applications in agriculture:

  • Pesticidal Activity :
    • Research indicates that certain pyridazinone compounds exhibit insecticidal properties against agricultural pests. They may disrupt vital biological processes in insects .
  • Herbicidal Properties :
    • Some derivatives have shown promise as herbicides by inhibiting weed growth without harming crops. This selective action can be beneficial for sustainable agriculture .

Case Studies

Several studies highlight the efficacy of pyridazine derivatives:

  • Study on Anticancer Activity :
    • A study conducted by Shamim Ahmad et al. synthesized a series of pyridazinones that were tested for anticancer activity against various cancer cell lines. Results indicated significant inhibition of cell growth at low concentrations .
  • Evaluation of Antimicrobial Effects :
    • In a comparative study, multiple pyridazine derivatives were tested against common bacterial strains such as E. coli and Staphylococcus aureus. The results showed promising antibacterial activity with minimal cytotoxicity to human cells .
  • Pesticidal Efficacy :
    • A field trial assessed the effectiveness of a pyridazinone derivative as a pesticide against aphids on crops. The compound resulted in a significant reduction in pest populations while maintaining crop health .

Comparison with Similar Compounds

Key Research Findings

Substituent Flexibility : Thioether-linked groups at position 6 (e.g., pyridin-2-ylmethylsulfanyl) balance solubility and binding affinity, whereas rigid substituents (e.g., sulfonylpiperazinyl) enhance selectivity .

Electronic Effects : Electron-withdrawing groups (CF₃) at position 3 improve kinase inhibition but may reduce solubility .

Therapeutic Potential: Clinical derivatives like vebreltinib () validate the scaffold’s applicability in oncology, though the target compound requires further profiling .

Q & A

Basic: What are the common synthetic routes for preparing [1,2,4]triazolo[4,3-b]pyridazine derivatives like this compound?

Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with pyridazine precursors. For example:

  • Hydrazine intermediates : 6-Hydrazinyl-3-aryl-[1,2,4]triazolo[4,3-b]pyridazine derivatives can be prepared by reacting 6-chloro-3-aryl derivatives with hydrazine hydrate in ethanol under reflux (60–80°C, 4–6 hours) .
  • Ether formation : Alkylation of intermediates with sodium hydride (NaH) in N,N-dimethylformamide (DMF) facilitates the introduction of pyridin-2-ylmethylsulfanyl groups at the 6-position. For instance, sodium hydride-mediated nucleophilic substitution with pyridin-2-ylmethylthiol is a validated approach .

Advanced: How can researchers optimize reaction conditions to improve yield in alkylation of [1,2,4]triazolo[4,3-b]pyridazine intermediates?

Methodological Answer:
Key optimization strategies include:

  • Base selection : Sodium hydride in DMF provides superior deprotonation efficiency for thiol nucleophiles compared to weaker bases like K₂CO₃ .
  • Solvent control : Anhydrous DMF minimizes side reactions (e.g., hydrolysis) and enhances reaction homogeneity.
  • Temperature modulation : Maintaining temperatures below 50°C prevents decomposition of sensitive intermediates. Post-reaction quenching with ice-water improves product isolation .

Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves precise bond angles and confirms regiochemistry of the triazolo-pyridazine core (e.g., C–N bond lengths ~1.32 Å and inter-ring dihedral angles <10°) .
  • NMR spectroscopy : ¹H NMR can distinguish pyridinyl protons (δ 8.5–9.0 ppm) and sulfanyl methylene groups (δ 4.2–4.5 ppm). ¹³C NMR confirms sp² hybridization of triazole carbons (δ 145–155 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced: How to address discrepancies between computational predictions and experimental bioactivity data for triazolo[4,3-b]pyridazine derivatives?

Methodological Answer:

  • Re-evaluate docking parameters : Adjust protonation states of pyridinyl nitrogen atoms, as incorrect tautomeric forms can skew binding affinity predictions .
  • Solvent effects in MD simulations : Include explicit water molecules to account for hydrogen bonding with the sulfanyl group, which may alter binding pocket interactions .
  • Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding constants and compare with computational ΔG values .

Safety: What are the recommended handling procedures for [1,2,4]triazolo[4,3-b]pyridazine derivatives in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear flame-retardant lab coats, nitrile gloves, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile solvents (e.g., DMF) .
  • Spill management : Absorb solids with inert material (e.g., vermiculite) and avoid flushing into drains .

Advanced: What strategies are effective in designing derivatives to enhance selectivity towards kinase targets like c-Met or Pim-1?

Methodological Answer:

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., fluorine) at the 3-pyridinyl position to enhance hydrophobic interactions with kinase ATP-binding pockets .
  • Scaffold hybridization : Combine the triazolo-pyridazine core with pyrrolopyridine moieties (e.g., from ligand PDB 5TF) to exploit π-stacking with conserved phenylalanine residues .
  • In vitro profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler™) to assess selectivity against off-target kinases like EGFR or VEGFR2 .

Basic: How to assess the purity of synthesized [1,2,4]triazolo[4,3-b]pyridazine derivatives?

Methodological Answer:

  • HPLC analysis : Use reversed-phase C18 columns with acetonitrile/water (0.1% TFA) gradients. Monitor UV absorbance at 254 nm; purity >95% is acceptable for biological testing .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: What are the challenges in crystallizing [1,2,4]triazolo[4,3-b]pyridazine derivatives for structural studies?

Methodological Answer:

  • Solvent selection : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality. Avoid DMF due to high boiling point .
  • Temperature gradients : Gradual cooling from 40°C to 4°C over 48 hours promotes ordered lattice formation .
  • Hindered rotation : Bulky substituents (e.g., cyclobutyl groups) reduce conformational flexibility, aiding in single-crystal growth .

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